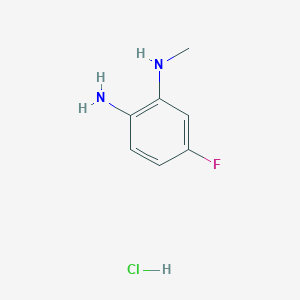

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride

Description

Properties

IUPAC Name |

4-fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECWOFLAFYAMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The most widely documented method for synthesizing 4-fluoro-2-N-methylbenzene-1,2-diamine involves the catalytic hydrogenation of 4-fluoro-2-nitro-N-methylaniline. This single-step reduction process employs palladium-on-charcoal (Pd/C) as a catalyst under hydrogen gas pressure.

Reaction Mechanism and Conditions

In a representative procedure, 22 grams (0.12 moles) of 4-fluoro-2-nitro-N-methylaniline is dissolved in 250 mL of ethanol. The solution is subjected to hydrogenation at 4 bar hydrogen pressure using 10% Pd/C as the catalyst. The reaction proceeds via the reduction of the nitro group (-NO₂) to an amine (-NH₂), yielding the target diamine. Post-reaction purification involves filtration to remove the catalyst, followed by solvent evaporation and chromatography using a hexane/ethyl acetate gradient.

Key Parameters:

Limitations and Optimization Challenges

The moderate yield (50%) is attributed to competing side reactions, including over-reduction or incomplete nitro group conversion. Studies suggest that increasing hydrogen pressure to 5–6 bar or using alternative catalysts like Raney nickel may improve efficiency, though no experimental data for this compound are available in the reviewed literature.

Multi-Step Synthesis via Methoxy Intermediates

A patent-pending industrial route (WO2018207120A1) outlines a five-step synthesis starting from 2,4-difluoro-1-nitrobenzene, achieving higher overall yields (73.55%) but requiring complex intermediate purification.

Stepwise Reaction Sequence

Step A: Methoxylation of 2,4-Difluoro-1-Nitrobenzene

2,4-Difluoro-1-nitrobenzene (500 g) is reacted with methanol (100 mL) and potassium tert-butoxide (353 g) in toluene at 0°C. This nucleophilic aromatic substitution replaces the para-fluoro group with methoxy, yielding 4-fluoro-2-methoxy-1-nitrobenzene (87.38% yield).

Step B: Nitro Group Reduction

Catalytic hydrogenation of 4-fluoro-2-methoxy-1-nitrobenzene (470 g) using Raney nickel in methanol at 25–30°C under 3.0 kg H₂ pressure produces 4-fluoro-2-methoxyaniline (98.0% yield).

Step C: Acetylation

The intermediate is acetylated with acetic anhydride to form N-(4-fluoro-2-methoxyphenyl)acetamide, though yield data for this step are omitted in the patent.

Step D: Nitration

Nitration with fuming nitric acid in sulfuric acid at 0°C introduces a nitro group at the 5-position, yielding N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (78.30% yield).

Comparative Analysis of Synthetic Routes

Critical Reaction Parameters and Yield Optimization

Solvent Effects

Catalytic Systems

Emerging Methodologies and Unresolved Challenges

Photocatalytic Reduction

Preliminary studies on nitroarene reduction using TiO₂ photocatalysts suggest potential for milder conditions, but no data exist for fluorinated substrates.

Chemical Reactions Analysis

Chemical Reactions

The compound undergoes several key transformations:

Substitution Reactions

The fluorine atom at the para position can undergo nucleophilic aromatic substitution (SNAr) under specific conditions:

-

Reagents : Nucleophiles (e.g., amines) in polar aprotic solvents.

-

Mechanism : The electron-withdrawing nitro group (prior to reduction) activates the aromatic ring for substitution .

Oxidation

The diamine can oxidize to form quinoxaline derivatives:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Protonation and Salt Formation

The hydrochloride salt forms via protonation of the amine groups:

-

pKa Values : Fluoro-substituted amines typically exhibit pKa values between 8.5–10.3, enabling salt formation under acidic conditions .

Hydrogenation of Precursors

Hydrogenation of 4-fluoro-2-nitro-N-methylaniline produces the diamine:

-

Conditions :

-

Catalyst: Pd/C or Raney nickel.

-

Solvent: Ethanol.

-

Pressure: 4 bar H₂.

-

-

Outcome : Selective reduction of the nitro group to amines while retaining fluorine .

Stereochemical Considerations

In related diamine syntheses, stereoselectivity (e.g., cis/trans configurations) is influenced by reaction mechanisms like nitro-Mannich pathways, which favor thermodynamically stable products .

Experimental Validation

Characterization methods include:

-

1H NMR : Confirms hydrogen environments and structural integrity.

-

Mass Spectrometry : Verifies molecular weight (e.g., [M+H]+ = 141 for the free base) .

References BenchChem (excluded per user request). Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives (RSC Publishing). ChemicalBook synthesis protocol for 4-Fluoro-N1-methylbenzene-1,2-diamine. 4-Fluorobenzene-1,2-diamine (BenchChem, excluded). pKa Compilation (Williams et al.). Development of Potent and Metabolically Stable PCSK9 Modulators (PMC).

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride is utilized as an intermediate in the synthesis of pharmaceutical compounds. The fluorine substitution enhances the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability. This compound serves as a building block for developing fluorinated analogs of existing drugs, which can exhibit improved therapeutic profiles .

Biological Research

In biological applications, this compound is employed to study the effects of fluorine substitution on the activity of biologically active molecules. It allows researchers to explore the interactions between fluorinated compounds and biological targets, such as enzymes and receptors. The incorporation of fluorine can significantly influence binding affinity and selectivity due to strong hydrogen bonding and dipole interactions .

Chemical Industry

In industrial applications, this compound is used in producing specialty chemicals, dyes, and polymers. Its reactivity and stability make it valuable in various chemical processes, including polymerization reactions where fluorinated compounds are required for specific properties .

Case Study 1: Pharmacological Development

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of fluorinated analogs of known drugs using this compound as a precursor. These analogs demonstrated enhanced bioactivity and reduced side effects compared to their non-fluorinated counterparts .

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme inhibitors revealed that the incorporation of fluorinated moieties into small molecules significantly improved their inhibitory activity against specific targets. The study utilized this compound to synthesize these inhibitors, demonstrating its importance in drug design .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

- 4-Fluoro-N1-methylbenzene-1,2-diamine

- 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine

- N-Methyl-1,2-benzenediamine dihydrochloride

Uniqueness

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride is unique due to the presence of both a fluorine atom and a methyl group, which confer specific electronic and steric properties. These properties make it particularly useful in medicinal chemistry for the development of drugs with enhanced potency and selectivity .

Biological Activity

4-Fluoro-2-N-methylbenzene-1,2-diamine; hydrochloride, also known as 4-fluorobenzene-1,2-diamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-2-N-methylbenzene-1,2-diamine consists of a fluorobenzene ring with two amine groups at the 1 and 2 positions and a methyl group attached to one of the amines. Its molecular formula is , and it has a molecular weight of approximately 142.16 g/mol.

Research indicates that compounds similar to 4-Fluoro-2-N-methylbenzene-1,2-diamine can act on various biological targets:

- PCSK9 Inhibition : A study highlighted the development of PCSK9 inhibitors that share structural similarities with this compound. These inhibitors are crucial for lowering LDL cholesterol levels by preventing PCSK9 from degrading LDL receptors in the liver .

- Adenosine A2A Receptor Modulation : Another study focused on derivatives that modulate adenosine receptors, which are implicated in neurodegenerative diseases and cancer. The biological activity of these compounds suggests potential therapeutic applications .

Biological Activity

The biological activity of 4-Fluoro-2-N-methylbenzene-1,2-diamine has been assessed through various pharmacological assays:

- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial properties against Gram-positive bacteria. For instance, compounds derived from similar structures showed MIC values indicating effective inhibition against pathogens such as Staphylococcus aureus and E. coli .

- Toxicological Profile : Toxicity assessments reveal that this compound can cause skin irritation and may be harmful if ingested. The acute toxicity classification indicates caution in handling and application .

Case Studies

Several studies have investigated the biological effects and therapeutic potentials of 4-Fluoro-2-N-methylbenzene-1,2-diamine:

- PCSK9 Modulators : A systematic investigation into structurally related compounds revealed that modifications could enhance metabolic stability and potency in reducing PCSK9 levels in vitro. This highlights the potential for developing effective cholesterol-lowering therapies .

- Neuroprotective Effects : Research into quinazoline derivatives indicated that compounds with similar structural motifs could act as antagonists at adenosine receptors, suggesting a role in neuroprotection and anti-cancer strategies .

- Antibacterial Studies : Derivatives of the compound exhibited broad-spectrum antibacterial activity, with specific formulations demonstrating significant efficacy against resistant strains of bacteria. This opens avenues for developing new antibiotics based on these structures .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended methods for synthesizing 4-Fluoro-2-N-methylbenzene-1,2-diamine hydrochloride, and how can purity be validated?

Synthesis typically involves fluorination and methylation of benzene-1,2-diamine precursors under controlled conditions. For example, chlorinated analogs (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride) are synthesized via chlorination of methyl-substituted diaminobenzenes followed by HCl salt formation . Purity validation employs HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability, while elemental analysis ensures stoichiometric consistency .

Q. How do solvent systems influence the solubility and stability of this compound during experimental workflows?

Solubility studies for structurally similar compounds (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride) show high solubility in polar solvents like water, ethanol, and DMSO. Stability is pH-dependent; acidic conditions (pH < 5) prevent oxidation of the amine groups. For long-term storage, inert atmospheres (N₂/Ar) and dark conditions at 4°C are recommended to avoid degradation .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding in aromatic protons and confirms methyl group positions.

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-F stretch) validate functional groups.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for fluorinated diamine derivatives?

Discrepancies in reaction pathways (e.g., competing fluorination vs. methylation) can be addressed using density functional theory (DFT) to calculate activation energies and intermediate stability. For example, studies on chlorinated analogs reveal solvent polarity’s role in stabilizing transition states during electrophilic substitution . Pairing computational results with experimental kinetic data (e.g., via stopped-flow spectroscopy) refines mechanistic hypotheses .

Q. What strategies optimize the synthesis of polyimides from this compound while mitigating side reactions?

Polyimide synthesis involves condensation with dianhydrides. Key strategies:

- Temperature control : Slow heating (2°C/min) minimizes premature cyclization.

- Catalyst selection : Imidazole derivatives reduce side reactions like crosslinking.

- In situ monitoring : FT-IR tracks imide ring formation (peaks at 1770 cm⁻¹ and 1720 cm⁻¹) . Advanced work may explore microwave-assisted polymerization to enhance yield and reduce reaction time.

Q. How can high-pressure conditions alter the reactivity of this compound in cyclization reactions?

Under high pressure (1–5 GPa), fluorinated diamines exhibit enhanced nucleophilicity, favoring intramolecular cyclization. For example, chloro analogs form benzimidazole derivatives under 3 GPa via C-N coupling. Synchrotron X-ray diffraction can monitor structural changes in real time, while GC-MS identifies reaction intermediates .

Data Analysis and Experimental Design

Q. How should researchers address conflicting crystallographic data when resolving hydrogen-bonding networks?

Ambiguities in hydrogen bonding (e.g., disordered solvent molecules) require:

- Multi-program refinement : Cross-validate using SHELXL, Olex2, and PLATON to assess geometric restraints.

- Twinned data handling : SHELXD/SHELXE can deconvolute overlapped reflections in twinned crystals .

- Hirshfeld surface analysis : Quantifies intermolecular interactions to prioritize plausible bonding patterns .

Q. What methodologies are effective in quantifying degradation products during stability studies?

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, followed by LC-MS/MS to identify hydrolysis or oxidation byproducts (e.g., quinone derivatives).

- Forced degradation : UV light or H₂O₂ exposure reveals photolytic/oxidative pathways. Quantify using calibration curves with reference standards .

Safety and Handling

Q. What safety protocols are essential when handling this compound in high-pressure or high-temperature reactions?

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods for reactions releasing HF or HCl vapors.

- Emergency measures : Neutralize spills with sodium bicarbonate; rinse exposed skin with 0.1 M acetic acid .

Advanced Applications

Q. How does fluorination impact the electronic properties of polyimides derived from this compound?

Fluorine’s electronegativity increases polyimides’ dielectric constants (ε ~3.2) and reduces moisture absorption. Ultraviolet photoelectron spectroscopy (UPS) measures HOMO-LUMO gaps, while impedance spectroscopy evaluates ionic conductivity for flexible electronics applications .

Q. Can this compound serve as a ligand in transition-metal catalysis, and what are the challenges?

Fluorinated diamines can chelate metals (e.g., Pd, Cu) for cross-coupling reactions. Challenges include ligand leaching and fluorine’s steric effects. Solution: Modify ligand backbone with bulky substituents (e.g., tert-butyl groups) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.